

# Sabizabulin in Metastatic Castration-Resistant Prostate Cancer: Application Notes and Experimental Protocols

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Drug Profile and Mechanism of Action

**Sabizabulin** (VERU-111) is a novel, **oral cytoskeleton disruptor** that represents a new class of microtubule-targeting agents. Its unique mechanism of action involves binding to the **colchicine binding site on  $\beta$ -tubulin** and forming strong hydrogen bonds with a unique site on  **$\alpha$ -tubulin**. This dual targeting results in cross-linking of  $\alpha$  and  $\beta$  tubulin subunits, leading to **low nanomolar inhibition of microtubule formation** and induction of microtubule depolymerization [1].

Unlike taxanes which stabilize microtubules, **sabizabulin disrupts the cytoskeleton** by causing microtubule fragmentation. This mechanism also directly **represses transcription of  $\beta$ -tubulin isoforms** (including  $\beta$ III and  $\beta$ IV), which are common mediators of drug resistance. Additionally, treatment with **sabizabulin** arrests cell cycle at the **G2-M phase** and activates caspase-3 and -9, cleaving PARP to induce apoptosis [1].

A key advantage in prostate cancer specifically is that **sabizabulin disrupts androgen receptor transport** through its cytoskeletal effects, providing an additional anti-cancer mechanism relevant to this malignancy [2] [3]. The drug demonstrates good **blood-brain barrier penetration** and is not a substrate for CYP3A4 or proteins involved in multidrug resistance (P-glycoprotein, multidrug resistance proteins, and breast cancer resistance protein), potentially allowing it to overcome common resistance mechanisms [1].

## Clinical Trial Efficacy Data

The phase Ib/II study (NCT03752099) enrolled men with mCRPC who had progressed on at least one prior androgen receptor-targeting agent. The trial design consisted of a phase Ib dose-escalation portion (n=39) using a 3+3 design with doses ranging from 4.5-81 mg, followed by a phase II expansion portion (n=41) at the recommended phase II dose of 63 mg daily [1].

Table 1: Efficacy Outcomes from Phase Ib/II Clinical Trial

| Efficacy Parameter                   | Result                                   | Patient Population                             |
|--------------------------------------|------------------------------------------|------------------------------------------------|
| Objective Response Rate (RECIST 1.1) | 20.7% (6 of 29 patients)                 | Patients with measurable disease [1]           |
| Response Breakdown                   | 1 complete response, 5 partial responses | Patients with measurable disease [1]           |
| PSA Declines                         | 29.2% (14 of 48 patients)                | All patients receiving $\geq 63$ mg [1]        |
| Median Radiographic PFS              | 11.4 months                              | All patients receiving $\geq 63$ mg (n=55) [1] |
| Durable Responses                    | >2.75 years                              | Long-term responders [1]                       |

In the phase Ib portion, among 10 patients who reached at least 4 cycles of continuous dosing, 6 had any PSA response, with 2 achieving  $\geq 50\%$  PSA decline. Two patients had partial responses, while the remaining 8 achieved stable disease. The median radiographic progression-free survival (rPFS) in this group was greater than 12 months (range: 6.0-28+ months) [4].

## Safety and Tolerability Profile

**Sabizabulin** demonstrated a favorable safety profile at the 63 mg daily dose, with no clinically significant neurotoxicity or neutropenia observed—common limitations with taxane chemotherapy [1] [5] [4].

Table 2: Safety Profile of **Sabizabulin** 63 mg Daily Dosing

| Adverse Event | All Grades Frequency | Grade ≥3 Frequency | Notes                           |
|---------------|----------------------|--------------------|---------------------------------|
| Diarrhea      | Most common          | 7.4%               | Predominantly Grade 1-2 [1]     |
| Fatigue       | Common               | 5.6%               | Predominantly Grade 1-2 [1]     |
| ALT Elevation | Common               | 5.6%               | Predominantly Grade 1-2 [1]     |
| AST Elevation | Common               | 3.7%               | Predominantly Grade 1-2 [1]     |
| Nausea        | Common               | Not reported       | Predominantly Grade 1-2 [2] [3] |
| Neutropenia   | Not observed         | Not observed       | [1] [4]                         |
| Neurotoxicity | Not observed         | Not observed       | [1] [4]                         |

The most common adverse events were gastrointestinal in nature (diarrhea, nausea) and fatigue, which were predominantly Grade 1-2 and manageable. The maximum tolerated dose (MTD) was not reached in the phase Ib portion, supporting the feasibility of chronic oral daily dosing [1] [2].

## Experimental Protocols

### Clinical Trial Design Protocol

**Study Title:** Phase Ib/II, Multicenter, Open-Label Study of **Sabizabulin** in Men with Metastatic Castration-Resistant Prostate Cancer [1]

#### Patient Population:

- Key Inclusion Criteria: Men >18 years with mCRPC (PCWG3 criteria), PSA ≥2.0 ng/mL, ECOG performance status ≤2, progression on at least one novel androgen receptor-targeting agent [1]
- Phase Ib: Allowed one prior taxane chemotherapy for mCRPC [1]
- Phase II: No prior chemotherapy for mCRPC permitted [1]

**Phase Ib Dose Escalation Design:**

- Utilized standard 3+3 design [1]
- Dose levels: 4.5, 9, 18, 36, 63, and 81 mg [1]
- Initial schedule: 7 days on/14 days off in 21-day cycles [1]
- Inpatient dose escalation and increased frequency allowed based on tolerance [1]
- DLT period defined as first 4 weeks of treatment [1]

**Phase II Expansion:**

- Patients received recommended phase II dose of 63 mg daily [1]
- Primary objectives: Safety, MTD, and recommended phase II dose [1]
- Secondary objectives: Antitumor activity by PCWG3 and RECIST 1.1 criteria [1]

**Efficacy Assessment:**

- Radiographic assessments performed regularly [1]
- PSA levels measured periodically [1]
- Objective tumor response evaluated per RECIST 1.1 [1]

**Safety Assessment:**

- Adverse events monitored continuously and graded per CTCAE v5.0 [1]
- Dose-limiting toxicities defined as: Grade 4 neutropenia or Grade 3 febrile neutropenia; Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage; Grade 3-4 non-hematologic toxicity (with specific exceptions); specific liver enzyme elevations; any toxicity judged unsafe by investigators [1]

## Preclinical Assessment Protocol

**Microtubule Disruption Assay:**

- **Purpose:** Evaluate **sabizabulin**'s effect on microtubule polymerization and cytoskeletal integrity [1]
- **Methods:** Cell-free tubulin polymerization assays; immunofluorescence staining of microtubules in prostate cancer cell lines; comparison with other microtubule-targeting agents (taxanes, vinca alkaloids) [1]
- **Endpoint Measurements:** Tubulin polymerization kinetics; microtubule organization and fragmentation; cytoskeletal morphology [1]

**Androgen Receptor Transport Assay:**

- **Purpose:** Assess impact of cytoskeletal disruption on androgen receptor trafficking [2] [3]
- **Methods:** Prostate cancer cell lines with AR reporter constructs; immunofluorescence and live-cell imaging of AR localization; measurement of AR transcriptional activity [1]
- **Endpoint Measurements:** AR nuclear translocation; ARE-driven reporter activity; expression of AR target genes [1]

#### Antiproliferative Activity Assessment:

- **Purpose:** Determine **sabizabulin**'s inhibitory effects across prostate cancer models [1]
- **Methods:** Cell viability assays (MTT, CellTiter-Glo) in various prostate cancer cell lines (including those resistant to androgen receptor-targeting agents and taxanes); xenograft studies in immunodeficient mice [1]
- **Endpoint Measurements:** IC50 values; tumor growth inhibition; time to tumor progression [1]

## Current Clinical Development Status

Based on the positive phase Ib/II results, the phase III VERACITY trial (NCT04844749) is currently enrolling patients [1] [5] [6].

#### VERACITY Trial Design:

- **Population:** Chemotherapy-naïve men with mCRPC who failed at least one androgen receptor targeting agent [3] [6]
- **Design:** Open-label, randomized (2:1), multicenter [3]
- **Intervention:** **Sabizabulin** 32 mg daily (with similar bioavailability to the 63 mg formulation used in earlier studies) versus alternative androgen receptor targeting agent (control) [3]
- **Primary Endpoint:** Radiographic progression-free survival [3]
- **Target Enrollment:** Approximately 245 patients [3]
- **Clinical Sites:** 45 centers in the US and Europe [3] [6]

The promising efficacy and favorable safety profile observed in early-phase trials, along with its novel mechanism of action and oral administration, position **sabizabulin** as a potential treatment option for mCRPC patients who have progressed on androgen receptor-targeting agents [6].

## Schematic Diagrams

## Mechanism of Action Pathway



[Click to download full resolution via product page](#)

## Clinical Development Workflow



Click to download full resolution via product page

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

2. Veru Announces Positive Updated Data from Phase 1b/2 ... [drug-dev.com]
3. Press Releases [ir.verupharma.com]
4. Sabizabulin Appears Safe, Effective in Metastatic ... [onclive.com]
5. Press Releases [ir.verupharma.com]
6. Sabizabulin for Metastatic Castration-Resistant Prostate ... [urologytimes.com]

To cite this document: Smolecule. [Sabizabulin in Metastatic Castration-Resistant Prostate Cancer: Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b516751#sabizabulin-metastatic-castration-resistant-prostate-cancer-treatment]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com